molecular formula C14H13NO B150522 4-Ethoxy-3-methylazulene-1-carbonitrile CAS No. 128637-54-7

4-Ethoxy-3-methylazulene-1-carbonitrile

Cat. No. B150522
CAS RN: 128637-54-7
M. Wt: 211.26 g/mol
InChI Key: YFBHUNQIXGPOTA-UHFFFAOYSA-N
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Description

4-Ethoxy-3-methylazulene-1-carbonitrile is a chemical compound that belongs to the class of azulenes. It has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-methylazulene-1-carbonitrile is not fully understood. However, it is believed to exert its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. Additionally, its potential use as a photosensitizer in photodynamic therapy is attributed to its ability to absorb light and generate reactive oxygen species, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-Ethoxy-3-methylazulene-1-carbonitrile exhibits significant biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in various animal models of disease. Additionally, it has also been shown to inhibit the growth and proliferation of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-Ethoxy-3-methylazulene-1-carbonitrile in lab experiments is its unique chemical properties, which make it a potential candidate for the development of new drugs and therapies. However, its limitations include its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 4-Ethoxy-3-methylazulene-1-carbonitrile. One potential direction is the development of new drugs and therapies based on its antioxidant and anti-inflammatory properties. Additionally, further studies are needed to fully understand its mechanism of action and potential use as a photosensitizer in photodynamic therapy. Furthermore, the development of new synthesis methods and modifications of the compound may lead to improved properties and potential applications.

Synthesis Methods

The synthesis of 4-Ethoxy-3-methylazulene-1-carbonitrile can be achieved through a multistep process. The first step involves the reaction of 2,3-dimethyl-1,4-naphthoquinone with ethyl acetoacetate in the presence of a base such as potassium carbonate. The resulting product is then subjected to a second reaction with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then converted to the final product, 4-Ethoxy-3-methylazulene-1-carbonitrile, by treating it with phosphorus pentoxide.

Scientific Research Applications

4-Ethoxy-3-methylazulene-1-carbonitrile has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant antioxidant and anti-inflammatory properties, making it a potential candidate for the development of new drugs for the treatment of various diseases. Additionally, it has also been studied for its potential use as a photosensitizer in photodynamic therapy for the treatment of cancer.

properties

CAS RN

128637-54-7

Product Name

4-Ethoxy-3-methylazulene-1-carbonitrile

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

4-ethoxy-3-methylazulene-1-carbonitrile

InChI

InChI=1S/C14H13NO/c1-3-16-13-7-5-4-6-12-11(9-15)8-10(2)14(12)13/h4-8H,3H2,1-2H3

InChI Key

YFBHUNQIXGPOTA-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C2C1=C(C=C2C#N)C

Canonical SMILES

CCOC1=CC=CC=C2C1=C(C=C2C#N)C

synonyms

1-Azulenecarbonitrile,4-ethoxy-3-methyl-(9CI)

Origin of Product

United States

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